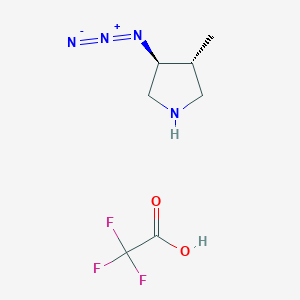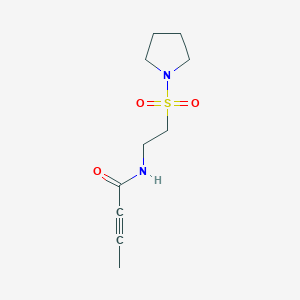
(3S,4R)-3-Azido-4-methylpyrrolidine;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4R)-3-Azido-4-methylpyrrolidine;2,2,2-trifluoroacetic acid is a useful research compound. Its molecular formula is C7H11F3N4O2 and its molecular weight is 240.186. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
(3S,4R)-3-Azido-4-methylpyrrolidine and 2,2,2-trifluoroacetic acid are utilized in the synthesis of various heterocyclic compounds. For instance, a study by Yokosaka, Nemoto, and Hamada (2013) demonstrates the use of trifluoroacetic acid in synthesizing 3-arylpyrrolidine and 4-arylpiperidine derivatives, a process involving skeletal rearrangement and acid-promoted reactions (Yokosaka, Nemoto, & Hamada, 2013).
Catalysis and Reaction Promotion
Trifluoroacetic acid is also used as a catalyst or reaction promoter in various chemical reactions. For example, a study by Yadav, Reddy, Maity, and Kumar (2007) describes its use in a three-component coupling process to produce 4-azidotetrahydropyran derivatives (Yadav, Reddy, Maity, & Kumar, 2007). Similarly, Roy, Baviskar, and Biju (2015) report its application in a metal-free, three-component coupling process involving aziridines, arynes, and water (Roy, Baviskar, & Biju, 2015).
Structural and Kinetic Studies
These compounds are also important in structural and kinetic studies. For instance, Swartz and Odom (2006) used trifluoroacetic acid in the synthesis of titanium complexes for studying their structure and hydroamination kinetics (Swartz & Odom, 2006).
Sensor Development
In sensor technology, these chemicals have been used in the development of novel sensors. Xue et al. (2017) developed a dual sensor for detecting aromatic amine and acid vapor using compounds that included trifluoroacetic acid (Xue et al., 2017).
Pharmaceutical Synthesis
In pharmaceutical synthesis, these compounds are involved in the creation of various drugs and medicinally relevant compounds. Liu and Knochel (2007) described a methodology using trifluoroacetic acid for synthesizing antitumor agents (Liu & Knochel, 2007).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3S,4R)-3-azido-4-methylpyrrolidine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.C2HF3O2/c1-4-2-7-3-5(4)8-9-6;3-2(4,5)1(6)7/h4-5,7H,2-3H2,1H3;(H,6,7)/t4-,5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCDWIUDSNQLCE-TYSVMGFPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1N=[N+]=[N-].C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@H]1N=[N+]=[N-].C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Dimethylsulfamoylamino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B2522408.png)
![Ethyl 2-[2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2522413.png)
![2-(benzylthio)-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)acetamide](/img/structure/B2522415.png)
![5-chloro-3-((Z)-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}methylidene)-1H-indol-2-one](/img/structure/B2522416.png)


![2-[(3,4-Dichlorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid](/img/structure/B2522421.png)
![1-(4-chlorophenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2522422.png)


![N,N-dimethyl-4-(3-{[6-(methylsulfanyl)pyrimidin-4-yl]methyl}-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B2522426.png)


